2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
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Overview
Description
The compound “2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of the methoxyphenyl group could potentially contribute to the compound’s pharmacological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, substituted at the 2-position with a chlorine atom and at the nitrogen with a 2-(4-methoxyphenyl)-2-morpholinoethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, its solubility would depend on the polarity of the solvent, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis of Gefitinib
Gefitinib, a notable anticancer agent, is synthesized through a complex process involving derivatives similar to the specified compound. The synthesis process includes the use of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, converted through catalyzed hydrogenation and subsequent reactions to yield Gefitinib with an overall yield of about 66% (Jin et al., 2005).
Development of Novel Benzodifuranyl and Thiazolopyrimidines
Research focused on the synthesis of novel compounds derived from visnaginone and khellinone, leading to the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds exhibit significant anti-inflammatory and analgesic properties, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Imaging Agent for Parkinson's Disease
A novel compound synthesized for use as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease showcases the application of derivatives in neurodegenerative disease research. The synthesis involves complex steps resulting in high radiochemical yield and purity, indicating its utility in medical diagnostics (Wang et al., 2017).
Synthesis of 3-Aryl-1,2,4-Triazoles
This research outlines a new synthetic approach to 3-aryl-1,2,4-triazoles, demonstrating the versatility of related compounds in creating structurally diverse molecules with potential for various applications. The process includes high yield reactions and theoretical computational studies to understand the molecular structure and stability (Guirado et al., 2016).
Future Directions
The study of novel benzamide derivatives is a promising area of research, given the wide range of biological activities these compounds can exhibit. Future research could involve synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activity .
Mechanism of Action
Mode of Action
It’s known that the compound forms intermolecular n—h…o hydrogen bonds, which could potentially influence its interaction with biological targets .
Result of Action
The compound’s ability to form intermolecular n—h…o hydrogen bonds could potentially influence its molecular and cellular effects .
Properties
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-16-8-6-15(7-9-16)19(23-10-12-26-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPAHCCVRWJOMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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